2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine
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Overview
Description
2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 4-methylpiperidine with appropriate alkylating agents. One common method is the alkylation of 4-methylpiperidine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
- 2-(4-methylpiperidin-1-yl)propan-1-amine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is unique due to its specific structural features, such as the presence of a methyl group on both the piperidine ring and the propan-2-amine moiety. These structural characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-methyl-1-(4-methylpiperidin-1-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKEBRFZHIMMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383334 |
Source
|
Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-11-2 |
Source
|
Record name | α,α,4-Trimethyl-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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